molecular formula C8H6FIO3 B3040083 3-Fluoro-5-iodo-4-methoxybenzoic acid CAS No. 1542632-91-6

3-Fluoro-5-iodo-4-methoxybenzoic acid

Cat. No.: B3040083
CAS No.: 1542632-91-6
M. Wt: 296.03
InChI Key: SIZAFJIHQXHXHD-UHFFFAOYSA-N
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Description

3-Fluoro-5-iodo-4-methoxybenzoic acid (C₈H₅FIO₃) is a halogenated benzoic acid derivative featuring a fluorine atom at position 3, an iodine atom at position 5, and a methoxy group at position 4. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties, which arise from the combination of electron-withdrawing (fluoro, iodo) and electron-donating (methoxy) substituents.

Properties

IUPAC Name

3-fluoro-5-iodo-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FIO3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZAFJIHQXHXHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1I)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FIO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-iodo-4-methoxybenzoic acid typically involves the halogenation of a precursor benzoic acid derivative. One common method is the iodination of 3-Fluoro-4-methoxybenzoic acid using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-iodo-4-methoxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, such as the Suzuki-Miyaura coupling reaction, which forms carbon-carbon bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although these reactions are less common.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: This reaction typically uses a palladium catalyst, a base such as potassium carbonate, and a boronic acid or ester as the nucleophile. The reaction is carried out in an organic solvent like toluene or ethanol at elevated temperatures.

    Esterification: This reaction involves the use of an alcohol and a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the ester.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted benzoic acid derivatives can be formed.

    Esters: The esterification reaction yields esters of this compound, which can be used in further chemical transformations.

Scientific Research Applications

Synthetic Intermediate in Pharmaceuticals

3-Fluoro-5-iodo-4-methoxybenzoic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its halogenated structure allows for further functionalization, making it suitable for the development of biologically active molecules.

Case Study: Anticancer Agents
Research indicates that derivatives of this compound can be transformed into phenylaminobenzhydroxamic acid derivatives, which exhibit anticancer properties. For instance, it can be used to synthesize compounds that inhibit histone deacetylases (HDACs), a class of enzymes involved in cancer progression .

Agricultural Chemicals

The compound is also utilized in the production of agrochemicals. Its ability to modify biological pathways makes it a candidate for herbicides and pesticides. The introduction of fluorine and iodine atoms enhances the compound's biological activity and stability.

Case Study: Herbicide Development
In studies focused on herbicide efficacy, compounds derived from this compound have shown promising results in inhibiting weed growth while minimizing damage to crops .

Recent studies have highlighted the versatility of this compound in synthesizing novel compounds with enhanced biological activity. For example, the synthesis of derivatives that target specific cancer cell lines has been documented, showcasing its potential as a lead compound in drug discovery .

Mechanism of Action

The mechanism of action of 3-Fluoro-5-iodo-4-methoxybenzoic acid depends on its specific application. In chemical reactions, the presence of the fluorine and iodine atoms can influence the reactivity and selectivity of the compound. For example, in the Suzuki-Miyaura coupling reaction, the iodine atom acts as a leaving group, facilitating the formation of a new carbon-carbon bond.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The activity and physicochemical properties of benzoic acid derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Group Comparisons
Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference
3-Fluoro-5-iodo-4-methoxybenzoic acid 3-F, 5-I, 4-OCH₃ C₈H₅FIO₃ Potential medicinal applications N/A†
3-Fluoro-5-iodo-4-methylbenzoic acid 3-F, 5-I, 4-CH₃ C₈H₆FIO₂ High synthetic yield (~100%)
2-Fluoro-5-methoxybenzoic acid 2-F, 5-OCH₃ C₈H₇FO₃ Intermediate in drug synthesis
3-Fluoro-4-hydroxybenzoic acid 3-F, 4-OH C₇H₅FO₃ Lower solubility in organic solvents
3-Fluoro-5-(methoxycarbonyl)benzoic Acid 3-F, 5-COOCH₃ C₉H₇FO₄ Research use (biological studies)
4-Amino-2-fluoro-5-methoxybenzoic acid 4-NH₂, 2-F, 5-OCH₃ C₈H₈FNO₃ Pharmaceutical pathway targeting

†Direct references for the target compound are absent in the evidence; properties inferred from analogues.

Physicochemical and Reactivity Differences

  • In contrast, methyl () or hydroxyl () groups at this position alter solubility and reactivity.
  • Halogen Influence: Iodine at position 5 increases molecular weight and polarizability compared to non-halogenated or chloro-substituted analogues (e.g., 3-Chloro-4-ethoxy-5-fluorobenzoic acid, CAS 1017778-72-1) .

Biological Activity

3-Fluoro-5-iodo-4-methoxybenzoic acid is a halogenated aromatic compound that has garnered attention in medicinal chemistry for its potential biological activities. The unique presence of fluorine and iodine atoms, along with a methoxy group, enhances its interaction with biological targets, making it a compound of interest for therapeutic applications.

PropertyValue
Molecular FormulaC8H7FINO2
Molecular Weight295.05 g/mol
IUPAC NameThis compound
InChI KeyUZDINKCJMPUWHL-UHFFFAOYSA-N
Canonical SMILESCOC1=C(C=C(C=C1I)C(=O)N)F

The biological activity of this compound is primarily attributed to its structural characteristics:

  • Halogen Bonding : The fluorine and iodine atoms participate in halogen bonding, enhancing the compound's binding affinity to proteins and enzymes, which may modulate various biochemical pathways.
  • Increased Lipophilicity : The methoxy group contributes to the compound's lipophilicity, facilitating its passage through cellular membranes, thus enhancing its bioavailability.

Therapeutic Potential

Research indicates that this compound exhibits several promising biological activities:

  • Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by interacting with specific molecular targets involved in tumor growth and survival .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications:

  • Antimicrobial Activity : Similar halogenated compounds have demonstrated significant antibacterial and antifungal properties. For instance, compounds like 2-fluoro-5-iodophenylboronic acid exhibited effective antibacterial activity against various pathogens, suggesting a broader potential for halogenated derivatives .
  • Cancer Treatment : The synthesis and testing of fluorinated nucleosides have shown that halogenated compounds can enhance the efficacy of antiviral and anticancer therapies. The incorporation of fluorine atoms often leads to improved metabolic stability and bioactivity, which is critical for therapeutic applications .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:

CompoundBiological ActivityReference
This compoundAnti-inflammatory, Anticancer
2-Fluoro-5-iodophenylboronic acidAntibacterial, Antibiofilm
Sofosbuvir (fluorinated nucleoside)Antiviral (HCV treatment)

Q & A

Q. What are the recommended synthetic routes for 3-fluoro-5-iodo-4-methoxybenzoic acid, and how can regioselectivity be ensured?

Methodological Answer: The synthesis typically involves sequential halogenation and functionalization of a benzoic acid scaffold. For example:

Iodination : Direct electrophilic iodination of 3-fluoro-4-methoxybenzoic acid using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions. Regioselectivity at the 5-position is influenced by the directing effects of the methoxy (-OCH₃) and fluorine groups .

Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the product. Purity (>97%) can be verified via HPLC, as demonstrated for structurally similar iodinated benzoic acids .

Q. How should researchers assess the purity and structural integrity of this compound?

Methodological Answer:

  • Analytical Techniques :
    • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (acidified with 0.1% trifluoroacetic acid) to confirm purity (>97% as per industrial standards) .
    • NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with known fluorinated and iodinated benzoic acid derivatives (e.g., 3-fluoro-4-methoxybenzoic acid δ ~7.8 ppm for aromatic protons) .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., expected [M-H]⁻ for C₈H₅FIO₃: ~312.92 m/z) .

Q. What safety protocols are critical when handling iodinated fluorobenzoic acids?

Methodological Answer:

  • Waste Management : Separate halogenated waste and collaborate with certified disposal services to avoid environmental contamination, as mandated for similar compounds like 2-chloro-4-fluoro benzoic acid derivatives .
  • Light Sensitivity : Store in amber vials at -20°C to prevent degradation, as iodinated compounds are often light-sensitive .

Advanced Research Questions

Q. How do the fluorine and iodine substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Iodine : Acts as a superior leaving group in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). For example, 3-bromo-5-iodobenzoic acid undergoes regioselective Heck coupling at the iodine site due to lower bond dissociation energy .
  • Fluorine : Electron-withdrawing effects enhance the acidity of the carboxylic acid group (pKa ~2.5–3.0), facilitating deprotonation for esterification or amide formation .

Q. How can discrepancies in biological activity data for this compound be resolved across studies?

Methodological Answer:

  • Control Experiments :
    • Verify compound stability under assay conditions (e.g., pH, temperature) via time-resolved HPLC .
    • Use isotopically labeled analogs (e.g., ¹⁸O-carboxylic acid) to track metabolic degradation .
  • Structural Confounds : Compare activity with analogs lacking iodine (e.g., 3-fluoro-4-methoxybenzoic acid) to isolate the role of iodine in bioactivity .

Q. What strategies optimize the compound’s solubility for in vitro assays?

Methodological Answer:

  • Co-solvents : Use DMSO (≤1% v/v) for stock solutions, followed by dilution in PBS (pH 7.4).
  • Derivatization : Convert to sodium salts (via NaOH neutralization) or methyl esters (using methanol/H₂SO₄) to enhance aqueous solubility .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2) by leveraging the iodine atom’s van der Waals radius for hydrophobic pocket binding .
  • DFT Calculations : Analyze electrostatic potential maps to predict sites for electrophilic/nucleophilic attack, guided by fluorine’s electronegativity .

Q. What are the implications of iodine’s heavy atom effect in spectroscopic studies?

Methodological Answer:

  • X-ray Crystallography : Iodine’s high electron density improves phase resolution, enabling precise crystal structure determination .
  • Fluorescence Quenching : Iodine can quench fluorescence in conjugated systems, necessitating alternative probes (e.g., ³H or ¹⁴C labeling) for tracking .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Fluoro-5-iodo-4-methoxybenzoic acid

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